In-Depth Technical Guide to 2-Bromoallyl Alcohol (CAS 598-19-6) for Researchers and Drug Development Professionals
In-Depth Technical Guide to 2-Bromoallyl Alcohol (CAS 598-19-6) for Researchers and Drug Development Professionals
An authoritative overview of the physicochemical properties, synthesis applications, and potential biological significance of 2-bromoallyl alcohol, a versatile reagent in modern organic chemistry.
This technical guide provides a comprehensive analysis of 2-bromoallyl alcohol (CAS 598-19-6), a valuable building block for researchers, scientists, and professionals in the field of drug development. This document details its core physicochemical properties, safety information, and provides an illustrative experimental protocol for its application in the synthesis of coumarin derivatives, a class of compounds with significant biological activities.
Core Physicochemical and Safety Data
2-Bromoallyl alcohol is a combustible and harmful liquid that requires careful handling in a laboratory setting.[1][2] It is a colorless to very pale yellow liquid with a molecular weight of 136.98 g/mol .[3][4][5][6] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 598-19-6 | [3][7][8][9][10][11] |
| Molecular Formula | C3H5BrO | [3][4][6][8][10][11] |
| Molecular Weight | 136.98 g/mol | [3][4][6][8][10][11] |
| Boiling Point | 58-62 °C at 100 mbar | [3][11] |
| Density | 1.654 g/mL at 25 °C | [3][11] |
| Refractive Index (n20/D) | 1.5037 | [3][11] |
| Flash Point | 76.7 °C (closed cup) | [3][11] |
| Physical State | Liquid | [4] |
| Appearance | Colorless to very pale yellow | [4][5] |
Safety Information:
| Hazard Statement | Description |
| H227 | Combustible liquid |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Synthetic Applications in Heterocyclic Chemistry
2-Bromoallyl alcohol serves as a versatile reagent in organic synthesis, particularly in the preparation of heterocyclic compounds which are scaffolds for many pharmaceutical agents.[5] Its bifunctional nature, possessing both a reactive bromo-alkene and a primary alcohol, allows for a variety of chemical transformations. A notable application is in the synthesis of coumarin derivatives, which are known to exhibit a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, and antitumor effects.
Experimental Protocol: Synthesis of 7-((2-Bromoallyl)oxy)-4-methyl-2H-chromen-2-one
This protocol details the synthesis of a coumarin derivative using 2-bromoallyl alcohol via a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide.
Materials:
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7-hydroxy-4-methylcoumarin
-
2-Bromoallyl alcohol (CAS 598-19-6)
-
Anhydrous potassium carbonate (K2CO3)
-
Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
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To a solution of 7-hydroxy-4-methylcoumarin (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents).
-
Add 2-bromoallyl alcohol (1.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 7-((2-bromoallyl)oxy)-4-methyl-2H-chromen-2-one.
Logical Workflow for Synthesis:
Caption: Williamson ether synthesis workflow for 7-((2-bromoallyl)oxy)-4-methyl-2H-chromen-2-one.
Potential Biological Significance and Signaling Pathways
While direct studies on the signaling pathways affected by 2-bromoallyl alcohol are limited, its utility in synthesizing biologically active molecules, such as coumarin derivatives, provides indirect evidence of its importance in drug discovery. Coumarins have been reported to exhibit a range of pharmacological properties, including acting as enzyme inhibitors. For instance, certain brominated compounds have been shown to inhibit enzymes involved in lipid metabolism and palmitoylation.[2][4]
The introduction of the 2-bromoallyl group onto a pharmacologically active scaffold like coumarin can influence its bioactivity. The electrophilic nature of the bromo-alkene moiety could potentially allow for covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites, leading to irreversible inhibition. This mechanism is a key strategy in the design of targeted covalent inhibitors, a growing class of therapeutic agents.
Hypothesized Mechanism of Covalent Enzyme Inhibition:
References
- 1. Synthesis and Biological Evaluation of Some New Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of photoactivatable bromo tricarbonyl manganese(i) compounds against human liver carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]

